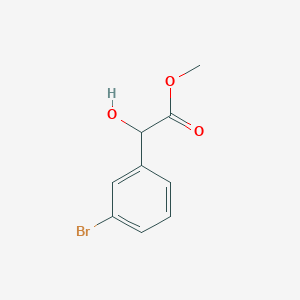

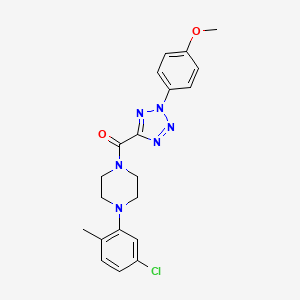

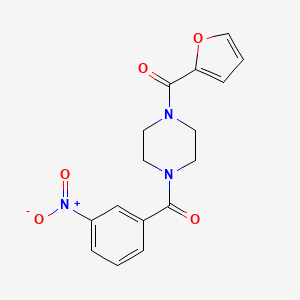

![molecular formula C9H7NOS B2541917 Benzo[B]thiophene-7-carboxamide CAS No. 959756-04-8](/img/structure/B2541917.png)

Benzo[B]thiophene-7-carboxamide

Descripción general

Descripción

Benzo[B]thiophene-7-carboxamide is an aromatic organic compound . It is a derivative of benzothiophene, which is a sulfur-containing heterocycle . Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

A series of benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized . The synthetic strategy includes the cyclization of various substrates with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of Benzo[B]thiophene-7-carboxamide consists of a benzothiophene ring attached to a carboxamide group . The benzothiophene ring is a five-membered heterocycle containing a sulfur atom .Chemical Reactions Analysis

Benzothiophene derivatives are utilized in industrial chemistry and material science . They have been synthesized from o-silylaryl tri ates and alkynyl sul des .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[B]thiophene-7-carboxamide can be found in databases like PubChem . It is an aromatic organic compound with a molecular formula C9H7NOS .Aplicaciones Científicas De Investigación

Antitumor Immunity

STING activation also induces the production of chemokines (CXCL10 and CCL5), which recruits natural killer (NK) cells and T cells and exerts valid antitumor immunity . This makes Benzo[B]thiophene-7-carboxamide derivatives potentially useful in cancer therapy.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for Benzo[B]thiophene-7-carboxamide.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Benzo[B]thiophene-7-carboxamide could be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications for Benzo[B]thiophene-7-carboxamide in the electronics industry.

Safety And Hazards

Direcciones Futuras

The wide range of biological activities of benzothiophene has generated interest among medicinal chemists, leading to the discovery of several lead molecules against numerous diseases . Future research could focus on designing and synthesizing more benzo[b]thiophene derivatives and evaluating their biological activities .

Propiedades

IUPAC Name |

1-benzothiophene-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZDSIXXBVIGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[B]thiophene-7-carboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

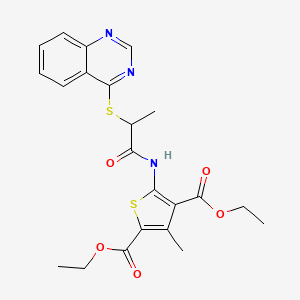

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)

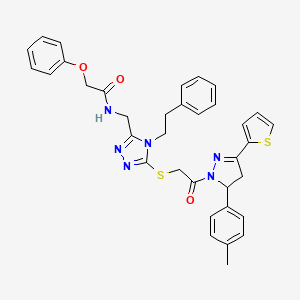

![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

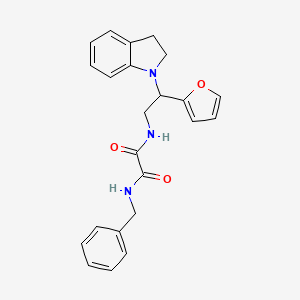

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)